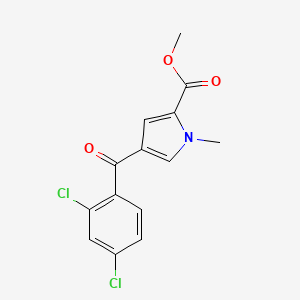

methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

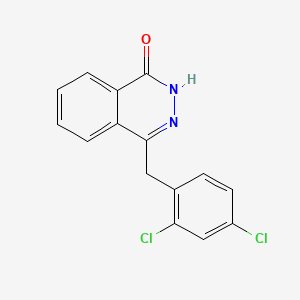

“Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H9Cl2NO3 . It has a molecular weight of 298.12 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring substituted with a methyl group and a 2,4-dichlorobenzoyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as di(2,4-dichlorobenzoyl) peroxide are commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point between 206 - 208 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Biopolymer Modification and Applications

Chemical modification of xylan, a hemicellulose biopolymer, into biopolymer ethers and esters showcases the utility of specific functional groups for creating materials with tailored properties. The modification involves reactions with various agents, including methyl halides, under conditions that enhance the polymer's reactivity. Such chemically modified xylans have been explored for their potential in forming nanoparticles for drug delivery, suggesting a pathway for the application of related compounds in biomedical engineering and materials science (Petzold-Welcke et al., 2014).

Environmental and Toxicological Studies

The environmental fate and toxicological impacts of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied, providing a framework for understanding the environmental behavior and safety of chemicals within the same class. These studies offer insights into the persistence, bioaccumulation, and potential ecological and human health risks associated with the use of such compounds, guiding the development of safer and more sustainable chemical practices (Islam et al., 2017).

Antimicrobial and Anti-biofilm Agents

Research into natural compounds such as carvacrol and their derivatives highlights the potential of certain chemical structures to act as antimicrobial and anti-biofilm agents. These findings can inform the development of new antimicrobial compounds or coatings that could be effective against a range of pathogenic microorganisms. The mechanisms by which these compounds exert their effects, including disruption of microbial membranes or interference with microbial signaling pathways, could provide a blueprint for designing new chemicals with enhanced bioactivity (Marchese et al., 2017).

Advanced Material Development

The synthesis and application of boron-containing chlorins and tetraazaporphyrins for medical use, such as in photodynamic therapy, illustrate the potential of integrating specific chemical functionalities into molecules for biomedical applications. These compounds' ability to localize within certain cellular compartments and generate reactive species upon light activation demonstrates how chemical structure influences biological activity and application potential (Ratajski et al., 2006).

Safety and Hazards

This compound is classified under the GHS07 hazard pictogram. It carries the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been known to exhibit antiseptic properties, suggesting that they may target bacteria and viruses .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets (possibly bacteria and viruses) and induce changes that lead to their inactivation .

Biochemical Pathways

It’s worth noting that 2,4-dichlorobenzoate, a compound with a similar dichlorobenzoyl group, is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners .

Result of Action

Based on its potential antiseptic properties, it might be able to kill or inhibit the growth of bacteria and viruses .

Biochemische Analyse

Biochemical Properties

Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetolactate synthase, an essential enzyme in the biosynthesis of branched-chain amino acids . This interaction can lead to the inhibition of the enzyme’s activity, affecting the synthesis of amino acids such as isoleucine, leucine, and valine . Additionally, the compound may interact with other biomolecules through hydrogen bonding and π-π interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in amino acid biosynthesis, leading to changes in cellular metabolism . Furthermore, it can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetolactate synthase, which prevents the synthesis of branched-chain amino acids . The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in amino acid production . Additionally, it may interact with other biomolecules through hydrogen bonding and π-π interactions, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of acetolactate synthase, resulting in prolonged effects on amino acid biosynthesis and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism . At higher doses, it can lead to significant inhibition of acetolactate synthase, resulting in reduced amino acid synthesis and potential toxic effects . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response . Additionally, high doses of the compound may cause adverse effects, including cellular toxicity and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid biosynthesis. The compound interacts with acetolactate synthase, inhibiting its activity and affecting the synthesis of branched-chain amino acids . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in amino acid metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with acetolactate synthase and other enzymes involved in amino acid biosynthesis . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

methyl 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-17-7-8(5-12(17)14(19)20-2)13(18)10-4-3-9(15)6-11(10)16/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPQCFSHNZLEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)

![4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124625.png)

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124626.png)

![(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine](/img/structure/B3124633.png)

![6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3124637.png)

![Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B3124656.png)

![Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124677.png)

![ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]propanoate](/img/structure/B3124712.png)